

Independent Replication of FPI-1465 Findings: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational targeted alpha therapy, [225Ac]-FPI-1434 (erroneously referred to as **FPI-1465** in the query), and its alternatives. Due to the early stage of clinical development for [225Ac]-FPI-1434, findings have not yet been independently replicated. This comparison is based on publicly available data from preclinical studies and ongoing clinical trials.

Executive Summary

[225Ac]-FPI-1434 is a promising radioimmunotherapy agent that targets the Insulin-like Growth Factor-1 Receptor (IGF-1R), a protein overexpressed in a variety of solid tumors. The therapy consists of a monoclonal antibody (FPI-1175, also known as avegilumab or AVE1642) linked to the alpha-emitting radionuclide Actinium-225. This targeted delivery of a potent alpha-emitter aims to induce double-strand DNA breaks and subsequent cell death in tumor cells. An indium-labeled version, [111In]-FPI-1547, is used as an imaging agent to select patients whose tumors express IGF-1R.

Alternatives to [225Ac]-FPI-1434 can be categorized into two main groups: other therapies targeting the IGF-1R pathway and other targeted alpha therapies for solid tumors. This guide will compare [225Ac]-FPI-1434 with representatives from both categories to provide a comprehensive overview of the current landscape.



Data Presentation: Comparative Tables

Table 1: Overview of [225Ac]-FPI-1434 and Alternatives



Feature	[225Ac]- FPI-1434	Ganitumab (AMG 479)	Cixutumum ab (IMC- A12)	W0101	[225Ac]- PSMA-617
Drug Class	Targeted Alpha Therapy (TAT)	Monoclonal Antibody	Monoclonal Antibody	Antibody- Drug Conjugate (ADC)	Targeted Alpha Therapy (TAT)
Target	IGF-1R	IGF-1R	IGF-1R	IGF-1R	Prostate- Specific Membrane Antigen (PSMA)
Mechanism of Action	Delivers Actinium-225 to IGF-1R expressing cells, causing DNA damage via alpha particle emission.	Blocks ligand binding to IGF-1R, inhibiting downstream signaling.	Blocks ligand binding to IGF-1R, inhibiting downstream signaling.	Delivers a potent auristatin derivative to IGF-1R expressing cells, leading to cytotoxicity.	Delivers Actinium-225 to PSMA expressing cells, causing DNA damage via alpha particle emission.
Payload/Effec tor	Actinium-225 (alpha emitter)	None (antagonist antibody)	None (antagonist antibody)	Auristatin derivative (cytotoxin)	Actinium-225 (alpha emitter)
Development Stage	Phase 1/2 Clinical Trial (NCT037464 31)	Investigated in multiple clinical trials; development largely discontinued.	Investigated in multiple clinical trials; development largely discontinued.	Preclinical/Ph ase 1	Clinical trials (various stages)
Indications	Solid Tumors expressing IGF-1R	Various solid tumors	Various solid tumors	Solid Tumors expressing IGF-1R	Metastatic Castration- Resistant Prostate



Cancer (mCRPC)

Table 2: Preclinical Efficacy Data

Agent	Model	Key Findings	Citation
[225Ac]-FPI-1434	Non-clinical models	Demonstrated anti- tumor activity.	[Fusion Pharmaceuticals Presentations]
Ganitumab	Pancreatic tumor xenografts	Additive inhibition of tumor growth when combined with gemcitabine.	[1]
Cixutumumab	Human tumor xenograft model	Resulted in growth inhibition and apoptosis of tumor cells.	[2]
W0101	MCF-7 breast cancer model (high IGF-1R)	A single 3 mg/kg injection led to strong inhibition of tumor growth.	[3][4]
[225Ac]-PSMA-617	Preclinical models of prostate cancer	Not detailed in the provided search results, but clinical efficacy is established.	

Table 3: Clinical Trial Data Highlights



Agent	Trial Phase	Key Efficacy Findings	Key Safety Findings	Citation
[225Ac]-FPI- 1434	Phase 1	Evidence of antitumor activity in a patient with Ewing sarcoma at 25 kBq/kg.	No dose-limiting toxicities observed at 25 kBq/kg.	[Fusion Pharmaceuticals Press Releases]
Ganitumab	Phase 2 (with gemcitabine in pancreatic cancer)	Trend towards improved 6-month survival rate and overall survival.	Tolerable toxicity. Grade ≥3 adverse events included neutropenia, thrombocytopeni a, fatigue, and hyperglycemia.	[1][5]
Cixutumumab	Phase 2 (in hepatocellular carcinoma)	No objective responses; 4-month progression-free survival was 30%.	Grade 3/4 toxicities included diabetes, elevated liver function tests, hyponatremia, and lymphopenia.	[2][6]
[225Ac]-PSMA- 617	Retrospective study (mCRPC)	Median overall survival of 15.5 months; 57% of patients had a PSA decline of ≥50%.	Manageable toxicity; xerostomia was common. Grade 3 or higher anemia, leukopenia, and thrombocytopeni a were observed.	[7][8][9][10]



Experimental Protocols

Detailed, step-by-step experimental protocols for proprietary drug candidates are often not publicly available. However, the general methodologies employed in the evaluation of these agents can be summarized based on published literature and clinical trial designs.

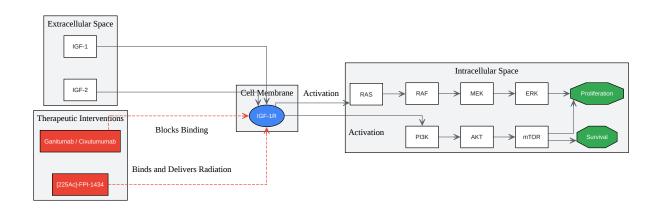
- 1. In Vitro Cell Cytotoxicity Assay (for ADCs and TATs)
- Objective: To determine the potency of the drug in killing cancer cells that express the target receptor.
- Methodology:
 - Culture various cancer cell lines with varying levels of IGF-1R expression.
 - Incubate the cells with escalating concentrations of the therapeutic agent (e.g., W0101 or [225Ac]-FPI-1434).
 - After a defined incubation period (e.g., 72-96 hours), assess cell viability using a standard assay such as MTT or CellTiter-Glo.
 - Calculate the half-maximal inhibitory concentration (IC50) to quantify the drug's cytotoxic potency.[3]
- 2. In Vivo Tumor Growth Inhibition Studies (Xenograft Models)
- Objective: To evaluate the anti-tumor efficacy of the therapeutic agent in a living organism.
- Methodology:
 - Implant human tumor cells (e.g., MCF-7 for breast cancer) subcutaneously into immunodeficient mice.
 - Once tumors reach a palpable size, randomize the mice into treatment and control groups.
 - Administer the therapeutic agent (e.g., a single or multiple doses of W0101 or [225Ac] FPI-1434) via a relevant route (e.g., intravenously).



- Measure tumor volume and body weight regularly over the course of the study.
- At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for target expression).[3][11]
- 3. Patient Selection and Tumor Uptake Assessment in Clinical Trials (for Radiotherapeutics)
- Objective: To identify patients who are most likely to benefit from the targeted radiotherapy and to assess the biodistribution of the agent.
- · Methodology:
 - Administer an imaging analogue of the therapeutic agent (e.g., [111In]-FPI-1547 for [225Ac]-FPI-1434) to patients with advanced solid tumors.
 - Perform single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging at specified time points post-injection.
 - Quantify the uptake of the imaging agent in tumors and normal organs. Standardized
 Uptake Value (SUV) is a common metric.[12][13]
 - Patients with sufficient tumor uptake and acceptable predicted radiation doses to normal organs are eligible to receive the therapeutic agent.

Mandatory Visualization

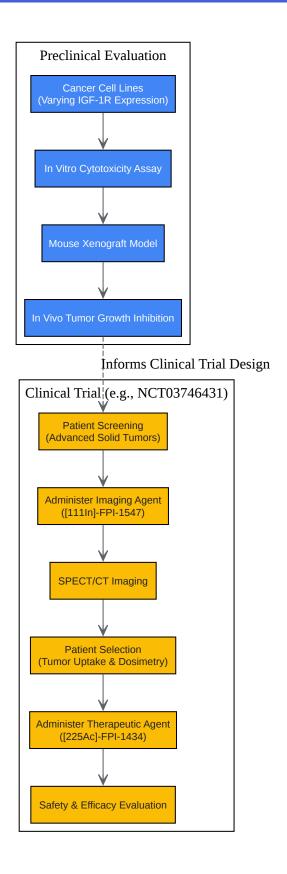




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Caption: Simplified IGF-1R signaling pathway and points of therapeutic intervention.





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Caption: General experimental workflow for targeted alpha therapy development.



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